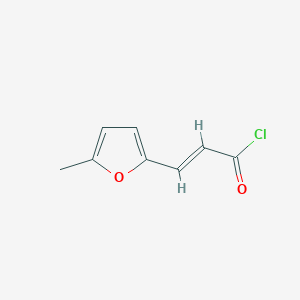![molecular formula C18H21N3O3S B2883741 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide CAS No. 1105231-31-9](/img/structure/B2883741.png)
2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(o-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a dioxidotetrahydrothiophene ring, a tolyl group, and a tetrahydrocyclopenta[c]pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the dioxidotetrahydrothiophene ring.
Introduction of the Tolyl Group: The tolyl group can be introduced through a Friedel-Crafts alkylation reaction using o-tolyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Construction of the Tetrahydrocyclopenta[c]pyrazole Ring: This step involves the cyclization of an appropriate precursor, such as a hydrazine derivative, with a suitable dicarbonyl compound under acidic or basic conditions to form the tetrahydrocyclopenta[c]pyrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(o-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may introduce additional oxygen-containing functional groups, while reduction may convert carbonyl groups to alcohols or amines.
科学的研究の応用
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(o-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may be used in the development of new materials, catalysts, or other industrial applications.
作用機序
The mechanism of action of 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways and biological effects. The exact molecular targets and pathways involved would require further investigation through experimental studies.
類似化合物との比較
Similar Compounds
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-hydroxyacetic acid
- 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-fluoroacetic acid
Uniqueness
Compared to similar compounds, 2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide stands out due to its unique combination of functional groups and ring structures. This uniqueness may confer specific properties and reactivity that are not observed in other related compounds, making it a valuable compound for various scientific research applications.
特性
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-12-5-2-3-7-15(12)19-18(22)17-14-6-4-8-16(14)20-21(17)13-9-10-25(23,24)11-13/h2-3,5,7,13H,4,6,8-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYVFQKJZYHAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2883659.png)




![3-(azepane-1-carbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2883666.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2883669.png)
![3-(3-FLUOROPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2883671.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2883673.png)

![{6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride](/img/structure/B2883676.png)
![Tert-butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2883680.png)

